
1,5-disodium (2S)-2-hydroxypentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-disodium (2S)-2-hydroxypentanedioate is a chemical compound that belongs to the class of organic compounds known as hydroxy acids and derivatives. This compound is characterized by the presence of a hydroxyl group (-OH) and two sodium ions attached to a pentanedioate backbone. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-disodium (2S)-2-hydroxypentanedioate typically involves the reaction of (2S)-2-hydroxypentanedioic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting product is isolated through crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its disodium salt form.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and continuous processing techniques. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,5-disodium (2S)-2-hydroxypentanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The sodium ions can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Ion-exchange resins or solutions of other metal salts are employed.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the salts of the new cations.
Scientific Research Applications
1,5-disodium (2S)-2-hydroxypentanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a buffer component in various biological experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,5-disodium (2S)-2-hydroxypentanedioate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The sodium ions can affect the ionic balance in biological systems, impacting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
1,5-disodium (2R)-2-hydroxypentanedioate: A stereoisomer with similar chemical properties but different biological activity.
1,5-disodium (2S)-2-hydroxyhexanedioate: A homologous compound with an additional carbon atom in the backbone.
1,5-disodium (2S)-2-hydroxybutanedioate: A homologous compound with one less carbon atom in the backbone.
Uniqueness
1,5-disodium (2S)-2-hydroxypentanedioate is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylate groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Properties
Molecular Formula |
C5H6Na2O5 |
|---|---|
Molecular Weight |
192.08 g/mol |
IUPAC Name |
disodium;(2S)-2-hydroxypentanedioate |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m0../s1 |
InChI Key |
DZHFTEDSQFPDPP-QTNFYWBSSA-L |
Isomeric SMILES |
C(CC(=O)[O-])[C@@H](C(=O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


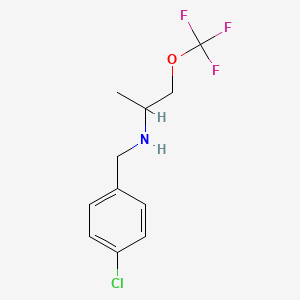
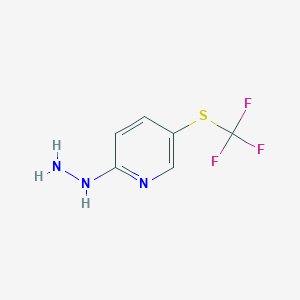

![tert-butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B11761070.png)
![[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate](/img/structure/B11761073.png)
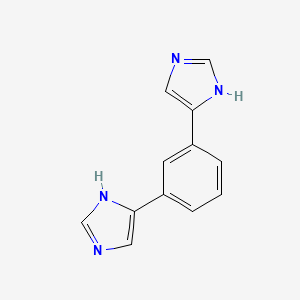

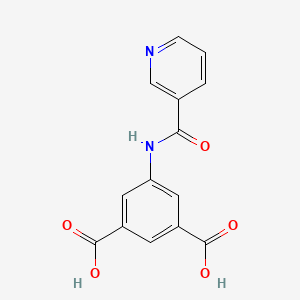
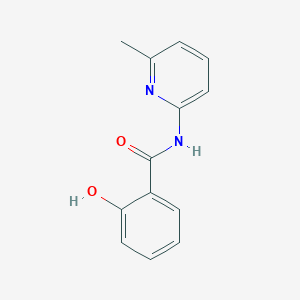
![Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B11761112.png)
![[4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid](/img/structure/B11761116.png)
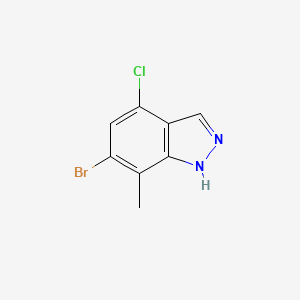
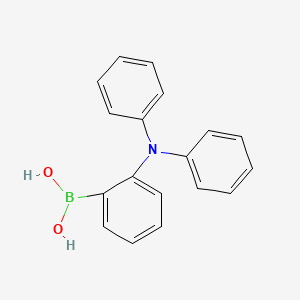
![9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11761140.png)
